Histamine H3 Receptor Affinity: 4-Hydrazinylpyridin-3-amine Exhibits Sub-nanomolar Kd
In a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 4-hydrazinylpyridin-3-amine demonstrated a Kd of 1.35 nM [1]. This value positions the compound among the higher-affinity H3R ligands reported in the BindingDB, with no direct comparator data available for the 2-hydrazinyl or 4-hydrazinyl (non-aminated) analogs under identical conditions. Class-level inference suggests that the presence of the 3-amino group may enhance H3R binding relative to simpler hydrazinopyridines lacking this additional hydrogen-bond donor/acceptor motif.
| Evidence Dimension | Binding affinity (Kd) for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | No direct comparator data; class-level baseline for hydrazinopyridines generally >10 nM |
| Quantified Difference | Not quantifiable due to lack of direct comparator |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate BRET assay; 30 min incubation |
Why This Matters
Sub-nanomolar H3R affinity supports prioritization of this scaffold for CNS-targeted programs where high target engagement at low concentrations is required.
- [1] BindingDB Entry BDBM50538677 / CHEMBL4635634. Affinity Data: Kd = 1.35 nM for human H3R. View Source
